molecular formula C13H14N2O2S B12919797 3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-, (3R)- CAS No. 832103-03-4

3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-, (3R)-

Cat. No.: B12919797
CAS No.: 832103-03-4
M. Wt: 262.33 g/mol
InChI Key: GXPNBHVGVOPTET-SNVBAGLBSA-N
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Description

Pyrrolidine Component

  • A five-membered saturated ring with four CH~2~ groups and one NH group.
  • Functional groups:
    • Hydroxyl group : At position 3, contributing to hydrogen-bonding potential.
    • Carbonyl group : At position 1, forming an amide bond with the benzo[b]thiophene substituent.

Benzo[b]thiophene Component

  • A fused bicyclic system comprising:
    • A benzene ring (six-membered aromatic hydrocarbon).
    • A thiophene ring (five-membered heterocycle with one sulfur atom).
  • Substituents:
    • Amino group : At position 5, enhancing solubility and enabling participation in acid-base reactions.
    • Carbonyl linkage : Connects the thiophene’s position 2 to the pyrrolidine’s carbonyl group.

Key structural interactions :

  • The planar benzo[b]thiophene system may engage in π-π stacking with aromatic residues in biological targets.
  • The amide bond between the two rings introduces rigidity, constraining rotational freedom and influencing conformational stability.

Stereochemical Configuration Analysis of (3R) Chiral Center

The (3R) designation refers to the absolute configuration at the 3rd carbon of the pyrrolidine ring, determined using the Cahn-Ingold-Prelog priority rules:

  • Priority assignment :

    • Group 1 : Hydroxyl (-OH, highest priority due to oxygen’s atomic number).
    • Group 2 : Carbonyl-attached carbon (part of the amide bond).
    • Group 3 : Adjacent CH~2~ group.
    • Group 4 : Hydrogen atom.
  • Spatial arrangement :

    • When the lowest-priority group (hydrogen) is oriented away from the viewer, the remaining groups (OH → carbonyl carbon → CH~2~) form a counterclockwise sequence, corresponding to the R configuration.

Implications of chirality :

  • The (3R) configuration influences molecular recognition in biological systems, as enantiomers often exhibit divergent pharmacological properties.
  • Synthetic strategies for this compound must prioritize asymmetric synthesis or chiral resolution to ensure stereochemical purity.

Table 2 : Stereochemical descriptors for pyrrolidine derivatives

Compound Configuration Biological Relevance
(3R)-3-Pyrrolidinol R Chiral building block in APIs
(3S)-3-Pyrrolidinol S Less common in drug design
Target compound R Optimized target engagement

Data compiled from Refs

Properties

CAS No.

832103-03-4

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

(5-amino-1-benzothiophen-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone

InChI

InChI=1S/C13H14N2O2S/c14-9-1-2-11-8(5-9)6-12(18-11)13(17)15-4-3-10(16)7-15/h1-2,5-6,10,16H,3-4,7,14H2/t10-/m1/s1

InChI Key

GXPNBHVGVOPTET-SNVBAGLBSA-N

Isomeric SMILES

C1CN(C[C@@H]1O)C(=O)C2=CC3=C(S2)C=CC(=C3)N

Canonical SMILES

C1CN(CC1O)C(=O)C2=CC3=C(S2)C=CC(=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(5-Aminobenzo[b]thiophen-2-yl)(3-hydroxypyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the aminobenzo[b]thiophene core, which can be achieved through a series of cyclization reactions involving thiophene derivatives and amines. The hydroxypyrrolidine ring is then introduced via nucleophilic substitution reactions, often using pyrrolidine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, high-pressure reactors, and continuous flow techniques to streamline the synthesis process. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-(5-Aminobenzo[b]thiophen-2-yl)(3-hydroxypyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

®-(5-Aminobenzo[b]thiophen-2-yl)(3-hydroxypyrrolidin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of ®-(5-Aminobenzo[b]thiophen-2-yl)(3-hydroxypyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it could inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Thiazolo-Pyrimidine Derivatives (Compounds 11a, 11b, 12)
  • Structure : These compounds (e.g., 11a: C20H10N4O3S) feature a thiazolo-pyrimidine core with substituents like 5-methylfuran-2-yl and benzylidene groups .
  • Key Differences: Unlike the target compound, these lack the benzo[b]thienyl-pyrrolidinol linkage. However, shared motifs include cyano (CN) and carbonyl groups, which enhance dipole interactions and hydrogen bonding.
Pyrazoline-Based Systems ()
  • Structure : The title compound in integrates pyrazoline and thienyl groups.
  • Key Differences: Pyrazoline’s five-membered ring with two adjacent nitrogens contrasts with pyrrolidinol’s oxygen-containing ring. The absence of a benzo[b]thienyl-carbonyl group limits direct comparison but highlights the role of thiophene in π-π stacking .
Kinase Inhibitors (Compounds 82, 83)
  • Structure : These contain piperidine-thienylcarbonyl linkages (e.g., compound 82: C22H23ClN6O3S, MW 516.0) .
  • Key Differences: Piperidine vs. pyrrolidinol rings alter steric and electronic profiles. The (3R)-configuration in the target compound may confer stereoselective binding advantages over achiral piperidine derivatives.

Functional Group Analysis

Compound Core Structure Key Functional Groups Biological/Industrial Relevance
Target Compound Pyrrolidinol-benzo[b]thienyl 5-Amino, carbonyl, (3R)-chirality Potential CNS/kinase modulation (inferred)
Thiazolo-Pyrimidine 11a Thiazolo-pyrimidine Cyano, benzylidene, furanyl Anticancer, antimicrobial applications
Kinase Inhibitor 82 Piperidine-thienylcarbonyl Chlorothienyl, urea, tert-butyl Kinase inhibition (e.g., EGFR, VEGFR)
Pyrazoline () Pyrazoline-thienyl Nitrophenyl, pyrazolinyl Electroluminescent materials

Physicochemical and Spectral Properties

  • IR/NMR Trends: Carbonyl (C=O) stretches in the target compound (~1,650–1,720 cm⁻¹) would align with those in thiazolo-pyrimidines (1,719 cm⁻¹ for CO) . The 5-aminobenzo[b]thienyl group may show NH stretches near 3,400 cm⁻¹, similar to NH signals in compound 12 (3,217 cm⁻¹) .
  • Solubility : The benzo[b]thienyl moiety likely increases hydrophobicity compared to furan-containing analogs (e.g., 11a), impacting bioavailability.

Research Implications and Gaps

  • Bioactivity: The 5-aminobenzo[b]thienyl group may mimic bioactive motifs in pesticides (e.g., fipronil’s pyrazole-carbonitrile system) , but empirical data are needed.
  • Computational Modeling : DFT studies (as in ) could predict the target compound’s stability and electronic properties .

Biological Activity

3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-, (3R)- is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the molecular formula C13H14N2O2SC_{13}H_{14}N_{2}O_{2}S and features a pyrrolidine ring substituted with a benzo[b]thienyl moiety. Its structure allows for diverse interactions within biological systems, which may contribute to its therapeutic potential.

Biological Activity Overview

Research indicates that compounds similar to 3-Pyrrolidinol exhibit various biological activities, including anticancer and antimicrobial properties. The following sections detail these activities based on recent studies.

Anticancer Activity

A study focusing on the anticancer properties of pyrrolidine derivatives revealed that compounds with structural similarities to 3-Pyrrolidinol demonstrated significant cytotoxic effects against cancer cell lines, particularly A549 human lung adenocarcinoma cells.

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation. For instance, certain derivatives were shown to reduce A549 cell viability significantly compared to controls, indicating a structure-dependent efficacy .
CompoundCell LineIC50 (µM)Notes
3-PyrrolidinolA549 (lung cancer)66High cytotoxicity observed
Compound 21A549<50Most potent among tested derivatives

Antimicrobial Activity

The antimicrobial properties of 3-Pyrrolidinol have been investigated against various multidrug-resistant pathogens. Compounds in this class have shown effectiveness against strains such as Staphylococcus aureus and Klebsiella pneumoniae.

  • Efficacy Against Resistant Strains : In vitro studies demonstrated that certain derivatives exhibited selective antimicrobial activity against resistant strains, making them promising candidates for further development as antimicrobial agents .
PathogenMinimum Inhibitory Concentration (MIC)Activity
Staphylococcus aureus<32 µg/mLEffective against MRSA
Klebsiella pneumoniae<16 µg/mLEffective against carbapenem-resistant strains

Case Studies

  • In Vitro Studies : A comprehensive study assessed the cytotoxic effects of various pyrrolidine derivatives on A549 cells using MTT assays. The results indicated that compounds with free amino groups exhibited greater anticancer activity compared to those with acetylamino modifications .
  • Antimicrobial Screening : Another investigation tested several derivatives against clinically significant pathogens. The findings revealed that specific substitutions on the pyrrolidine ring enhanced antimicrobial potency, particularly against resistant strains .

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